N-(2-furylmethyl)-3-propoxybenzamide
Description
N-(2-Furylmethyl)-3-propoxybenzamide is a benzamide derivative featuring a furylmethyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzene ring. Benzamides are widely explored for their bioactivity, often targeting enzymes or receptors in pests . The furylmethyl group may enhance binding to biological targets due to the electron-rich furan ring, while the propoxy chain could influence solubility and metabolic stability .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.3g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C15H17NO3/c1-2-8-18-13-6-3-5-12(10-13)15(17)16-11-14-7-4-9-19-14/h3-7,9-10H,2,8,11H2,1H3,(H,16,17) |
InChI Key |
ZZORLVQONSKTLT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Furan vs. Phenyl Groups : The furylmethyl group in this compound distinguishes it from phenyl-substituted analogs like mepronil. The furan’s electron-rich nature may enhance interactions with biological targets compared to phenyl rings .
- Propoxy Chain : The 3-propoxy substituent may improve lipid solubility relative to shorter alkoxy chains (e.g., methoxy in N,N-dimethyl-2-propoxybenzamide) .
- Trifluoromethyl vs. Methyl : Flutolanil’s CF₃ group increases electronegativity and metabolic stability compared to methyl or furyl groups .
Pharmacological and Physical Properties
- Melting Point and Solubility : Substituents like propoxy chains generally lower melting points compared to methoxy groups (e.g., N,N-dimethyl-2-propoxybenzamide vs. methoxy analogs) . The furan ring may reduce water solubility relative to phenyl groups .
Computational Docking Insights
- AutoDock Vina () could predict binding affinities by comparing the furylmethyl group’s interactions with target proteins (e.g., fungal enzymes) against phenyl or CF₃ groups in flutolanil. The furan’s oxygen might form hydrogen bonds, enhancing target binding .
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